molecular formula C17H20N8OS2 B2825827 N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877819-07-3

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2825827
CAS No.: 877819-07-3
M. Wt: 416.52
InChI Key: XLIFQNKMWNBHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a complex molecular architecture. The core structure comprises:

  • A benzyl group attached to the nitrogen of an acetamide moiety.
  • Two sulfanyl (–S–) linkages: one connecting the acetamide to a 4-methyl-4H-1,2,4-triazole ring, and another bridging the triazole to a 4,6-diaminopyrimidine group.

Properties

IUPAC Name

N-benzyl-2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS2/c1-25-14(9-27-16-21-12(18)7-13(19)22-16)23-24-17(25)28-10-15(26)20-8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3,(H,20,26)(H4,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFQNKMWNBHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyrimidine Moiety: The 4,6-diaminopyrimidine can be introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a halogenated intermediate.

    Benzylation: The benzyl group is typically introduced via a benzyl halide in the presence of a base, facilitating the nucleophilic substitution.

    Final Assembly: The final step involves coupling the triazole and pyrimidine intermediates with the acetamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the pyrimidine ring, converting them to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Benzyl halides, alkyl halides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of N-benzyl-2-acetamides exhibit promising anticancer properties. A study focused on related compounds demonstrated that modifications in the benzyl substituent significantly influenced the inhibition of Src kinase, which is pivotal in cancer cell proliferation.

CompoundSrc Kinase Inhibition (GI50 µM)Notes
8a1.34Unsubstituted benzyl derivative
8b0.854-fluoro substitution
8d0.923,4-dichloro substitution

These findings suggest that specific substitutions on the benzyl ring can enhance the anticancer efficacy of these compounds .

Antiviral Applications

Pyrimidine derivatives are known for their antiviral properties. The inclusion of the pyrimidine ring in N-benzyl-2-acetamides has led to the design of compounds with potential antiviral activities against various viral infections. The structural attributes allow for interaction with viral enzymes, inhibiting their function .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of N-benzyl derivatives:

Case Study: Src Kinase Inhibitors

A series of experiments evaluated the anticancer potential of N-benzyl derivatives in engineered cell lines:

  • NIH3T3/c-Src527F cells were treated with various concentrations of synthesized compounds.
  • Results indicated a dose-dependent inhibition of cell proliferation.

Case Study: Antiviral Efficacy

Another investigation assessed the antiviral activity against specific viruses. The results showed that certain derivatives significantly reduced viral load in infected cell cultures.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and pyrimidine moieties allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, such as DNA synthesis in cancer cells or cell wall synthesis in bacteria, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

(a) 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide ()

  • Structural Similarities : Contains a triazole ring linked via sulfanyl to acetamide.
  • Key Differences: Furan substituent replaces the diaminopyrimidine group; lacks benzyl substitution.
  • Activity : Exhibits anti-exudative activity in rat models, likely due to triazole-mediated anti-inflammatory effects .

(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structural Similarities : Sulfanyl-linked pyrimidine and acetamide core.

(c) N-[4-(benzyloxy)phenyl]-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Similarities : Triazole-sulfanyl-acetamide backbone with aryl substitutions.
  • Key Differences: Allyl and pyridyl groups on the triazole instead of diaminopyrimidine; benzyloxy phenyl vs. direct benzyl attachment.
  • Relevance : Highlights the versatility of triazole-acetamide derivatives in drug design .

Functional Group Analogues

(a) S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] ()

  • Structural Similarities: Sulfanyl-linked pyrimidinone and acetamide.
  • Key Differences: Tetrahydropyrimidinone (dioxo) instead of diaminopyrimidine; sulfamoylphenyl substitution.
  • Activity : Sulfamoyl groups may enhance antibacterial activity, though unconfirmed for the target compound .

Comparative Analysis of Properties

Property Target Compound 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () 2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide ()
Core Structure Benzyl-acetamide, triazole, diaminopyrimidine Pyridine-acetamide, dimethylpyrimidine Furan-triazole-acetamide
Hydrogen-Bonding Groups High (4,6-diaminopyrimidine) Low (dimethylpyrimidine) Moderate (amino-triazole)
Reported Activity Not explicitly reported Not reported Anti-exudative (rat models)
Synthetic Complexity High (multiple sulfanyl linkages, diaminopyrimidine synthesis) Moderate (single alkylation step) Moderate (Paal-Knorr condensation)

Discussion of Structural Impact on Pharmacological Potential

  • Diaminopyrimidine vs. Dimethylpyrimidine: The 4,6-diaminopyrimidine in the target compound likely enhances solubility and target binding compared to dimethyl derivatives, as amino groups facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Triazole vs. Pyridine/Furan : The triazole ring in the target compound may confer greater metabolic stability than furan or pyridine, as triazoles resist oxidative degradation .
  • Benzyl Group : The benzyl substitution could improve lipophilicity and blood-brain barrier penetration relative to smaller aryl groups, though this requires experimental validation.

Biological Activity

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS Number: 877819-07-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N8OS2C_{17}H_{20}N_{8}OS_{2}, with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes both pyrimidine and triazole moieties, which are known for their biological significance.

Inhibition of Enzymatic Activity
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes and receptors. This inhibition can lead to the suppression of cancer cell proliferation and viral replication. For instance, compounds designed based on similar structures have shown effectiveness against the Dengue virus by inhibiting viral proteases .

Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies on related pyrimidine derivatives have demonstrated their ability to inhibit bacterial growth and cell proliferation in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of Dengue virus protease
AnticancerSuppression of cell proliferation in A431 cells
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antiviral Efficacy
    A study reported that a series of compounds similar to N-benzyl derivatives were synthesized and evaluated for their antiviral activity against Dengue virus. The results indicated significant inhibition of viral replication at low micromolar concentrations .
  • Anticancer Potential
    Research focusing on the antiproliferative effects of pyrimidine-based compounds showed that certain derivatives could significantly reduce the viability of cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanism was attributed to the induction of apoptosis mediated by the inhibition of critical signaling pathways involved in cell survival .

Q & A

Q. Basic

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify connectivity of triazole, pyrimidine, and benzyl groups .
  • HPLC : Quantify purity (>95%) and detect trace impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Validate empirical formula accuracy .

How can contradictions in characterization data (e.g., NMR vs. MS) be resolved?

Q. Advanced

  • Cross-validation : Combine X-ray crystallography (using SHELXL ) with spectroscopic data to resolve ambiguities.
  • Dynamic effects : Account for tautomerism in triazole or pyrimidine rings via variable-temperature NMR .
  • Sample purity : Re-crystallize or chromatograph samples to exclude contaminants affecting MS/NMR signals .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., dihydrofolate reductase) via pyrimidine and triazole motifs .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over time .
  • QSAR models : Corrogate substituent effects (e.g., sulfanyl groups) on bioactivity .

Which functional groups are critical for the compound’s bioactivity?

Q. Basic

  • Triazole ring : Mediates hydrogen bonding with target proteins .
  • Sulfanyl groups : Enhance solubility and participate in redox interactions .
  • 4,6-Diaminopyrimidine : Mimics folate cofactors, enabling enzyme inhibition .

How should structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Systematic derivatization : Modify substituents on the benzyl or triazole moieties .
  • Assay conditions : Test under physiological pH and temperature to mirror in vivo environments .
  • Multivariate analysis : Apply Design of Experiments (DoE) to optimize substituent combinations .

What strategies ensure accurate crystal structure determination using X-ray diffraction?

Q. Advanced

  • Refinement protocols : Use SHELXL for high-resolution data to resolve disorder in flexible groups (e.g., benzyl) .
  • Validation tools : Check with PLATON or CCDC software to detect twinning or missed symmetry .
  • Data collection : Collect >98% completeness at low temperatures to reduce thermal motion artifacts .

How can stability issues during storage be mitigated?

Q. Basic

  • Light sensitivity : Store in amber vials under inert gas (N2 or Ar) .
  • Moisture control : Use desiccants (silica gel) in sealed containers .
  • Temperature : Maintain –20°C for long-term storage .

How can flow chemistry improve scalable synthesis while maintaining reaction control?

Q. Advanced

  • Continuous-flow reactors : Optimize residence time and mixing efficiency for exothermic steps .
  • Real-time monitoring : In-line FTIR or UV-vis detectors track intermediate formation .
  • Parameter optimization : Use DoE to balance flow rate, temperature, and catalyst loading .

How can reaction by-products be analyzed and selectivity improved?

Q. Advanced

  • LC-MS profiling : Identify by-products (e.g., over-alkylated derivatives) and adjust stoichiometry .
  • Kinetic studies : Vary reaction time and temperature to favor desired pathways .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions .

Notes on Methodology

  • Crystallography : SHELX programs (SHELXL, SHELXS) are gold standards for small-molecule refinement .
  • Data validation : Cross-check spectroscopic and crystallographic data to resolve structural ambiguities .
  • Synthetic design : Prioritize modular synthesis routes to facilitate SAR-driven modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.